3-{3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl}prop-2-enoic acid
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Overview
Description
“3-{3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl}prop-2-enoic acid” is a chemical compound with the CAS Number: 736960-51-3 . It has a molecular weight of 372.42 and its molecular formula is C21H24O6 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (2E)-3-{3-ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl}-2-propenoic acid . The InChI code for this compound is 1S/C21H24O6/c1-3-24-17-7-9-18(10-8-17)26-13-14-27-19-11-5-16(6-12-21(22)23)15-20(19)25-4-2/h5-12,15H,3-4,13-14H2,1-2H3,(H,22,23)/b12-6+ .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 372.41 and its molecular formula is C21H24O6 .Scientific Research Applications
Chlorogenic Acid (CGA) and its Pharmacological Review
Chlorogenic Acid (CGA) is known for its diverse therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity effects. CGA's modulation of lipid and glucose metabolism suggests its potential in treating metabolic disorders such as cardiovascular disease and diabetes. This positions CGA as a natural food additive with health-promoting benefits, encouraging further research into optimizing its biological and pharmacological effects (Naveed et al., 2018).
Cinnamic Acid Derivatives and Anticancer Research
Cinnamic acid derivatives have received significant attention for their antitumor properties. Despite their long medicinal history, recent decades have seen a resurgence in exploring these compounds' anticancer potentials. This review highlights the synthesis, biological evaluation, and therapeutic efficacy of cinnamic acid derivatives, emphasizing their underutilized potential in anticancer research (De et al., 2011).
Environmental and Biological Activities of Phenolic Compounds
Phenolic compounds, including hydroxycinnamic acids and their derivatives, exhibit significant antioxidant properties. These compounds' structure-activity relationships have been extensively studied, revealing their potential in managing oxidative stress-related diseases. The ortho-dihydroxy phenyl group (catechol moiety) in these compounds is crucial for their antioxidant activity. Understanding these relationships helps optimize phenolic compounds' structures for enhanced therapeutic effects (Razzaghi-Asl et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to act as potent agonists for pparα, -γ, and -δ . These peroxisome proliferator-activated receptors (PPARs) play crucial roles in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
If it acts similarly to related compounds, it may bind to ppars and modulate their activity . This can lead to changes in gene expression and subsequent alterations in cellular processes .
Biochemical Pathways
Ppar agonists generally influence pathways related to lipid metabolism, glucose homeostasis, inflammation, and cell proliferation .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Ppar agonists can induce a wide range of effects, including changes in lipid and glucose metabolism, reduction of inflammatory responses, and inhibition of cell proliferation .
Action Environment
Such factors could include pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
(E)-3-[3-ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-3-24-17-7-9-18(10-8-17)26-13-14-27-19-11-5-16(6-12-21(22)23)15-20(19)25-4-2/h5-12,15H,3-4,13-14H2,1-2H3,(H,22,23)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCFLDLFTDHVNP-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=CC(=O)O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C/C(=O)O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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